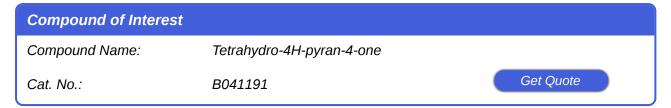


Spectroscopic Profile of Tetrahydro-4H-pyran-4one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of **Tetrahydro-4H-pyran-4-one**, a key heterocyclic compound relevant in organic synthesis and medicinal chemistry. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this compound.

Introduction

Tetrahydro-4H-pyran-4-one (also known as 4-oxotetrahydropyran) is a cyclic ketone with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2][3] Its structure is a six-membered ring containing an oxygen atom and a carbonyl group. This structural motif is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Accurate spectroscopic characterization is therefore crucial for confirming its identity, purity, and for use in further chemical transformations.

Spectroscopic Data

The following sections present the key spectroscopic data for **Tetrahydro-4H-pyran-4-one**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of **Tetrahydro-4H-pyran-4-one** is characterized by two distinct signals corresponding to the two types of methylene protons in the molecule.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	~3.8	Triplet (t)	4H	-CH ₂ -O-
2	~2.5	Triplet (t)	4H	-CH ₂ -C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule.

Signal	Chemical Shift (δ, ppm)	Assignment
1	~207	C=O (Ketone)
2	~67	-CH ₂ -O-
3	~41	-CH ₂ -C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Tetrahydro-4H-pyran-4-one** is dominated by a strong absorption band corresponding to the carbonyl group.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1720	Strong	C=O stretch (Ketone)
~1100	Strong	C-O-C stretch (Ether)
2850-3000	Medium	C-H stretch (Aliphatic)

Note: Peak positions can have slight variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For **Tetrahydro-4H-pyran-4-one**, the molecular ion peak is expected at an m/z of 100.[2][4]

m/z	Relative Intensity	Assignment
100	Moderate	[M] ⁺ (Molecular Ion)
71	High	[M - CHO]+
55	High	[C ₃ H ₃ O] ⁺
43	High	[C ₂ H ₃ O] ⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Tetrahydro-4H-pyran-4-one**.

NMR Spectroscopy

3.1.1. Sample Preparation

Weigh approximately 10-20 mg of Tetrahydro-4H-pyran-4-one for ¹H NMR or 50-100 mg for ¹³C NMR.[5]



- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆) in a clean, dry vial.[5] Common NMR solvents include deuterated chloroform (CDCl₃), deuterium oxide (D₂O), and deuterated acetone (acetone-d₆).[6]
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean, dry 5 mm NMR tube.

3.1.2. Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence.
- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
- Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.

3.1.3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)



- Place a drop of neat Tetrahydro-4H-pyran-4-one onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]
- Place a second salt plate on top to create a thin liquid film between the plates.[8]
- Alternatively, for ATR-FTIR, place a drop of the sample directly onto the ATR crystal.

3.2.2. Data Acquisition

- Place the sample holder (with the salt plates or the ATR crystal) into the IR spectrometer.
- Acquire a background spectrum of the empty sample holder.
- Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.

3.2.3. Data Processing

- Identify and label the major absorption peaks in the spectrum.
- Correlate the peak positions with known functional group frequencies.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

- Prepare a dilute solution of Tetrahydro-4H-pyran-4-one (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[9]
- Further dilute the stock solution to a final concentration of approximately 1-10 μg/mL.
- Filter the final solution if any particulates are present.

3.3.2. Data Acquisition

 Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).



- Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- The mass analyzer separates the ions based on their mass-to-charge ratio.
- The detector records the abundance of each ion.

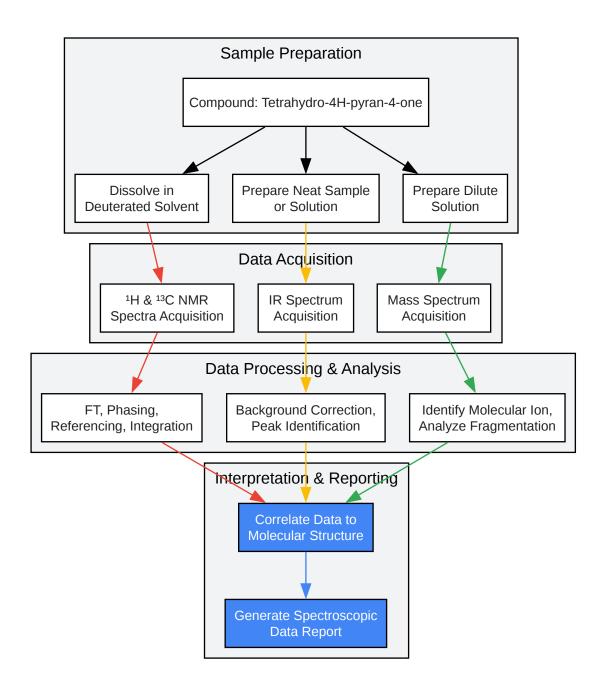
3.3.3. Data Processing

- Generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Identify the molecular ion peak.
- Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **Tetrahydro-4H-pyran-4-one**.





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- To cite this document: BenchChem. [Spectroscopic Profile of Tetrahydro-4H-pyran-4-one: A
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